4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl group in this compound makes it particularly interesting due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and scalable reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole
- 4-(Difluoromethyl)-1-methyl-3,5-dimethyl-1H-pyrazole
- 4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-imidazole
Uniqueness
4-(Difluoromethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity. These properties make it particularly valuable in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C8H12F2N2 |
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Molecular Weight |
174.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C8H12F2N2/c1-4-12-6(3)7(8(9)10)5(2)11-12/h8H,4H2,1-3H3 |
InChI Key |
NDFFKQGZQLNQNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(F)F)C |
Origin of Product |
United States |
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